4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiazole ring or the substituent groups.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or interfere with essential enzymes. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenyl-1,3-thiazol-2-amine: Similar structure but lacks the ethoxy group.
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine may confer unique properties such as increased solubility or altered biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS2/c1-4-20-14-8-6-5-7-12(14)18-16-19-13(9-21-16)15-10(2)17-11(3)22-15/h5-9H,4H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGXEGCQMMJVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983770 |
Source
|
Record name | N-(2-Ethoxyphenyl)-2',4'-dimethyl[4,5'-bi-1,3-thiazol]-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70983770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6519-79-5 |
Source
|
Record name | N-(2-Ethoxyphenyl)-2',4'-dimethyl[4,5'-bi-1,3-thiazol]-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70983770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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